molecular formula C12H4Cl4O2 B167077 1,2,3,4-Tetrachlorodibenzo-P-dioxin CAS No. 30746-58-8

1,2,3,4-Tetrachlorodibenzo-P-dioxin

Cat. No. B167077
CAS RN: 30746-58-8
M. Wt: 322 g/mol
InChI Key: DJHHDLMTUOLVHY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Synthesis Analysis

The 1,2,3,4-tetrachloro-7-fluorodibenzo-p-dioxin has been synthesized via condensation of 4-fluorocatechol and pentachloronitrobenzene . This compound could be used as an internal standard for the analysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin by chromatographic methods .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Dioxins and furans are no doubt the most notorious class of organochlorine toxicants in the environmental system whose adverse effects are detrimental to public health with extreme negative economic impacts . The critical aspects of dioxins, furans and their analogues; notably their sources their mechanistic formation by precursor initiation, de novo pathways, how they manifest their toxicity by activation of aryl hydrocarbon receptor, detoxification of these chemicals from the environment and the analytical methods used to quantify and detect from environmental sample matrices has been explored .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrachlorodibenzo-P-dioxin appears as colorless needles or white powder . It is insoluble in water . The molecular weight of this compound is 322.0 g/mol .

Scientific Research Applications

Bioremediation and Environmental Cleanup

1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) has been studied for its potential in bioremediation and environmental cleanup. Research has shown that certain microbial processes can degrade 1,2,3,4-TCDD under specific conditions, such as anaerobic sulfate-reducing, methanogenic, and iron-reducing conditions in estuarine sediments (Vargas, Fennell, & Häggblom, 2001). Additionally, the biosorption capabilities of certain microorganisms like Bacillus pumilus have been explored to remove 1,2,3,4-TCDD and related compounds from the environment, highlighting their potential role in environmental bioremediation (Hong, Hwang, & Chang, 2000).

Microbial Degradation and Toxicity Studies

Studies on microbial degradation of 1,2,3,4-TCDD have provided insights into the environmental behavior and potential biotechnological applications of these processes. For instance, research using brown-rot fungi has shown significant removal of 1,2,3,4-TCDD, suggesting a path for environmental studies and bioremediation techniques (Perlatti et al., 2013). Sphingomonas wittichii RW1 has been demonstrated to transform 1,2,3,4-TCDD into less harmful compounds, providing a valuable tool for detoxifying contaminated environments (Hong et al., 2002).

Chemical Analysis and Detection Methods

Advanced methods for the detection and analysis of 1,2,3,4-TCDD in various samples, such as soil and biota, have been developed. For example, a highly sensitive dioxin immunoassay was created for easier and more cost-effective analysis of TCDD in environmental samples (Shan et al., 2001). These advancements in detection methods are crucial for monitoring and assessing the environmental impact of TCDD and related compounds.

Ecotoxicological Studies

Research on the ecotoxicological impact of TCDD, including 1,2,3,4-TCDD, has been extensive. Studies have examined the reproductive and developmental toxicity of TCDD in fish, providing important insights into the environmental risks posed by these compounds (King-Heiden et al., 2012). Understanding the effects of these compounds on wildlife is crucial for ecological risk assessments and the development of appropriate regulatory frameworks.

Risk Assessment and Safety Guidelines

Efforts to evaluate the human health risks and establish safety guidelines for 1,2,3,4-TCDD exposure have been significant. For instance, the World Health Organization's reevaluation of toxic equivalency factors for dioxins and dioxin-like compounds has been critical in refining risk assessment models and regulatory standards (van den Berg et al., 2006).

Safety And Hazards

1,2,3,4-Tetrachlorodibenzo-P-dioxin is harmful if inhaled . It may cause drowsiness or dizziness . It may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Although the total input of PCDDs into the environment has decreased substantially over the past four decades, their input via non-point sources is still increasing, especially in estuarine metropolitan areas . Therefore, more research is needed to understand the impact of these pollutants on the environment and human health .

properties

IUPAC Name

1,2,3,4-tetrachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H
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InChI Key

DJHHDLMTUOLVHY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C12H4Cl4O2
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID7074030
Record name 1,2,3,4-Tetrachlorodibenzo-p-dioxin
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Molecular Weight

322.0 g/mol
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Physical Description

1,2,3,4-tetrachlorodibenzo-p-dioxin appears as colorless needles or white powder. (NTP, 1992)
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
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Product Name

1,2,3,4-Tetrachlorodibenzo-P-dioxin

CAS RN

30746-58-8
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
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Record name 1,2,3,4-Tetrachlorodibenzo-p-dioxin
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Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
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Melting Point

363 to 367 °F (NTP, 1992)
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
721
Citations
HB Hong, YS Chang, IH Nam, P Fortnagel… - Applied and …, 2002 - Am Soc Microbiol
Aerobic biotransformation of the diaryl ethers 2,7-dichlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzo-p-dioxin by the dibenzo-p-dioxin-utilizing strain Sphingomonas wittichii RW1, …
Number of citations: 99 journals.asm.org
HB Hong, SH Hwang, YS Chang - Water Research, 2000 - Elsevier
Microbial adsorption of 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) and various polychlorinated dibenzofurans (PCDFs) was investigated in an effort to determine the …
Number of citations: 52 www.sciencedirect.com
BK Gullett, DF Natschke, KR Bruce - Environmental science & …, 1997 - ACS Publications
The fate of combustion-generated polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) captured in sorbent-based, air pollution control devices …
Number of citations: 24 pubs.acs.org
H Ballerstedt, A Kraus, U Lechner - Environmental science & …, 1997 - ACS Publications
The capability of anaerobic bacterial consortia from different environmental sources including soils, sewage sludges, and sediment of the river Saale (Germany) to dehalogenate …
Number of citations: 122 pubs.acs.org
K Rissanen, J Valkonen, J Tarhanen - … Crystallographica Section C …, 1987 - scripts.iucr.org
(IUCr) 1,2,3,4-Tetrachlorodibenzo-p-dioxin Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 43 Part 3 …
Number of citations: 7 scripts.iucr.org
YB Ahn, MM Häggblom… - … Toxicology and Chemistry …, 2005 - Wiley Online Library
Halogenated coamendments enhanced dechlorination of 31 μM of spiked 1,2,3,4‐tetrachlorodibenzo‐p‐dioxin (TeCDD) and 49 μM of spiked 1,2,3,4‐tetrachlorodibenzofuran (TeCDF) …
Number of citations: 54 setac.onlinelibrary.wiley.com
HT Dam, MM Häggblom - Chemosphere, 2017 - Elsevier
Polychlorinated dibenzo-p-dioxins (PCDDs) are among the most persistent organic pollutants. Although the total input of PCDDs into the environment has decreased substantially over …
Number of citations: 12 www.sciencedirect.com
F Liu, D Cichocka, I Nijenhuis, HH Richnow… - Chemosphere, 2010 - Elsevier
Carbon isotope fractionation was observed during dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TeCDD) by a mixed culture containing Dehalococcoides ethenogenes …
Number of citations: 19 www.sciencedirect.com
HO Rghei, GA Eiceman - Chemosphere, 1982 - Elsevier
Adsorption and thermal reactions of 1,2,3,4-tetrachlorodibenzo-p-dioxin (TCDD) on fly ash from a municipal incinerator were determined for temperatures between 100 to 300C in air …
Number of citations: 42 www.sciencedirect.com
HT Dam, J Vollmers, AK Kaster… - FEMS Microbiology …, 2017 - academic.oup.com
Polychlorinated dibenzo-p-dioxin (PCDD)-contaminated sites are widespread and associated with a variety of anthropogenic sources. PCDDs and other organohalide pollutants can …
Number of citations: 17 academic.oup.com

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